molecular formula C23H21FN2O5 B299621 N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No. B299621
M. Wt: 424.4 g/mol
InChI Key: ZLWZOGRAKQRLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide works by binding to the ATP-binding site of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell growth and survival. This inhibition of EGFR signaling ultimately leads to decreased cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its specificity for EGFR. Unlike other EGFR inhibitors, N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide does not inhibit other members of the ErbB family of receptors, which can lead to unwanted side effects. However, one limitation of using N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are a number of potential future directions for research on N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. Additionally, there is ongoing research into the use of N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in combination with other cancer therapies, such as radiation and chemotherapy. Finally, there is interest in exploring the potential of N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide for the treatment of other diseases, such as psoriasis and Alzheimer's disease, which are also associated with EGFR signaling.

Synthesis Methods

N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of various chemicals and reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide requires specialized equipment and expertise.

Scientific Research Applications

N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer.

properties

Molecular Formula

C23H21FN2O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21FN2O5/c1-29-19-12-14(13-20(30-2)21(19)31-3)22(27)26-18-7-5-4-6-17(18)23(28)25-16-10-8-15(24)9-11-16/h4-13H,1-3H3,(H,25,28)(H,26,27)

InChI Key

ZLWZOGRAKQRLND-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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